molecular formula C18H15N3O3 B4503126 N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine

Cat. No.: B4503126
M. Wt: 321.3 g/mol
InChI Key: QIUMDWVQXVKAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine is a synthetic hybrid compound combining a quinoline scaffold with a pyridine substituent and a beta-alanine moiety. Quinoline derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-modulating activities. The pyridine ring at position 2 of the quinoline core may enhance electronic interactions with biological targets, while the beta-alanine linkage contributes to solubility and metabolic stability.

Properties

IUPAC Name

3-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(23)8-10-20-18(24)13-11-16(15-7-3-4-9-19-15)21-14-6-2-1-5-12(13)14/h1-7,9,11H,8,10H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUMDWVQXVKAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactions. One common method involves the formation of the quinoline and pyridine rings followed by their coupling through a carbonyl linkage to beta-alanine. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Chemistry: In chemistry, N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential for drug development .

Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activities Reference
N-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine Quinoline + pyridine + beta-alanine ~367.37 (calculated) Hypothesized: Enzyme inhibition (e.g., kinase targets), antimicrobial activity
Methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate Isoquinoline + hydroxyl + methyl ester 246.26 Prolyl hydroxylase interaction; hypoxia modulation
N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine Tetrahydropyran + beta-alanine ~215.23 Antioxidant, enzyme inhibition
N-{[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine Thiazole + methoxyphenyl Enhanced binding to enzymes/receptors due to thiazole
N-(2-Chloro-5-fluoropyrimidin-4-yl)-beta-alanine Pyrimidine + Cl/F substituents 219.60 Intermediate for pharmaceuticals; enzyme interaction studies
N-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine Piperidine + sulfonyl group 370.42 Targets enzymes via sulfonyl group; improved binding specificity
N-(Biphenyl-4-ylcarbonyl)-beta-alanine Biphenyl + beta-alanine ~295.32 Enhanced pharmacokinetics; antioxidant potential
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Pyridine + Cl substituent Antimicrobial, anticancer activity

Key Structural Differences and Implications

Heterocyclic Core: Quinoline-Pyridine Hybrid: The quinoline-pyridine combination in the target compound may offer dual binding sites for interactions with hydrophobic pockets and polar residues in enzymes, compared to simpler pyridine () or isoquinoline () derivatives. Thiazole vs.

Functional Groups :

  • Sulfonyl and Piperidine Moieties : The sulfonyl group in improves solubility and target affinity, while the piperidine ring introduces conformational flexibility.
  • Halogen Substitutions : Chlorine/fluorine atoms in and increase electronegativity, influencing binding kinetics and metabolic stability.

Beta-Alanine Linkage: The beta-alanine moiety is conserved across analogs, suggesting a role in mimicking natural amino acid substrates or enhancing transport across biological membranes.

Biological Activity

N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a quinoline moiety linked to a pyridine ring via a carbonyl group attached to beta-alanine. This unique structure enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can modify their activity through competitive or non-competitive inhibition. This is particularly important for enzymes involved in metabolic pathways and signal transduction.
  • DNA Intercalation : The quinoline and pyridine moieties allow for potential intercalation with DNA, which could inhibit DNA replication and transcription. Such interactions suggest that the compound may have anticancer properties.
  • Binding Affinity : Interaction studies using techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking simulations have shown that this compound can bind effectively to various biological targets, including proteins and nucleic acids.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation through DNA intercalation and enzyme inhibition pathways .
  • Enzyme Inhibition : Research indicated that related quinoline derivatives showed potent inhibitory effects on PI3Kδ kinase, with IC50 values in the nanomolar range. While specific data on this compound is limited, its structural similarity suggests potential efficacy in similar pathways .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (nM)
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycineQuinoline & PyridineEnzyme inhibition, DNA intercalation16
Quinoline-4-carboxylic acidLacks pyridine moietyLimited activity, primarily synthetic-
Pyridine-4-carboxylic acidLacks quinoline moietySimilar reactivity, used in pharmaceuticals-

Q & A

Q. What are the optimal synthetic routes for N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine, and what analytical methods validate its purity?

The synthesis typically involves coupling beta-alanine derivatives with a quinoline-pyridine precursor. For example, amide bond formation using carbodiimide coupling reagents (e.g., HATU) under inert conditions (argon/nitrogen) is a common approach. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purity is validated using NMR (¹H/¹³C) to confirm structural integrity and HPLC (≥95% purity threshold). Mass spectrometry (HRMS) ensures molecular weight accuracy, while elemental analysis confirms stoichiometry .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by HPLC-UV or LC-MS analysis. For example, storing the compound at 40°C/75% relative humidity for 4 weeks and comparing degradation products (e.g., hydrolysis of the amide bond) to a reference standard. FTIR can track functional group changes (e.g., carbonyl stretching frequencies). Data should be analyzed using Arrhenius kinetics to predict shelf life .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assign pyridyl (δ 7.5–8.5 ppm) and quinoline protons (δ 8.0–9.0 ppm). Beta-alanine’s methylene protons (δ 2.5–3.5 ppm) and carbonyl carbons (δ ~170 ppm) are key markers.
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • UV-Vis : Quinoline’s π→π* transitions (λmax ~250–300 nm) provide additional validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

  • Dose-response normalization : Compare EC₅₀ values using standardized units (e.g., μM).
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays. Meta-analysis of published IC₅₀ ranges can identify outliers linked to methodological differences .

Q. What computational strategies support the design of derivatives with enhanced binding affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the pyridyl nitrogen and quinoline’s hydrophobic packing.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal R-group modifications.
  • MD simulations : Assess binding stability over 100 ns trajectories to identify residues critical for complex formation .

Q. How should researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use affinity-based pulldown with a biotinylated derivative to identify binding partners in lysates. Validate hits via Western blot or SILAC (stable isotope labeling).
  • Kinase profiling panels : Screen against a panel of 100+ kinases to identify off-target effects.
  • CRISPR-Cas9 knockout models : Validate target dependency by comparing wild-type vs. knockout cell responses .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardized synthesis protocols : Fix reaction time, temperature, and purification methods (e.g., flash chromatography with consistent solvent gradients).
  • Inter-laboratory calibration : Share reference samples between labs to harmonize LC-MS/MS parameters.
  • Statistical controls : Use ANOVA to quantify variability sources (e.g., operator vs. reagent lot) .

Q. How can researchers validate contradictory spectral data (e.g., NMR shifts) between synthetic batches?

  • Variable temperature NMR : Assess if shifts arise from conformational dynamics (e.g., rotamers).
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm through-space interactions.
  • Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry .

Methodological Frameworks

Q. How to integrate density functional theory (DFT) calculations into experimental design?

  • Geometry optimization : Use B3LYP/6-31G* to predict stable conformers and compare with crystallographic data.
  • Frontier molecular orbital (FMO) analysis : Identify reactive sites (HOMO/LUMO energies) for derivatization.
  • Solvent effects : Apply PCM (polarizable continuum model) to simulate aqueous vs. organic environments .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.